2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-
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Overview
Description
2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- is a heterocyclic compound that contains both pyridine and pyrrolo[2,3-b]pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
The synthesis of 2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted products.
Scientific Research Applications
2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential to inhibit FGFRs, which are involved in various cellular processes.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote tumor growth and metastasis. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its kinase inhibitory activities.
Pyrrolopyrazine derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- stands out due to its specific inhibitory activity against FGFRs, making it unique among its peers .
Biological Activity
2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-
- Molecular Formula : C10H9ClN4
- Molecular Weight : 220.66 g/mol
The structure features a pyridine ring substituted with a pyrrolo[2,3-b]pyridine moiety, which is crucial for its biological activity.
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:
- Inhibition of Kinases : The compound has shown inhibitory effects on specific kinases such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival . By binding to these receptors, it disrupts downstream signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells.
Biological Activity Overview
The following table summarizes key biological activities associated with 2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-:
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Cancer Research : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of FGFR signaling pathways, suggesting its potential as a therapeutic agent for targeting specific cancers .
- Neurodegenerative Diseases : Another investigation focused on the neuroprotective properties of the compound. It was found to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. This effect was attributed to its ability to modulate inflammatory cytokines and enhance neuronal survival .
- Antimicrobial Activity : The compound also displayed promising antimicrobial activity against Gram-positive bacteria. In vitro tests indicated that it inhibited bacterial growth at low micromolar concentrations, highlighting its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H9ClN4/c13-9-6-17-12-8(2-4-16-12)11(9)7-1-3-15-10(14)5-7/h1-6H,(H2,14,15)(H,16,17) |
InChI Key |
VXTDQHCLDQOBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C3=CC(=NC=C3)N)Cl |
Origin of Product |
United States |
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